molecular formula C10H11NO2 B8723480 4-Aminoindane-5-carboxylic Acid

4-Aminoindane-5-carboxylic Acid

Cat. No.: B8723480
M. Wt: 177.20 g/mol
InChI Key: ITYUCJWSVNBSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoindane-5-carboxylic Acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-amino-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3,11H2,(H,12,13)

InChI Key

ITYUCJWSVNBSDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C(=O)O)N

Origin of Product

United States

Direct Chiral Separation:direct Methods Are Often Preferred for Their Simplicity and Involve the Use of a Chiral Stationary Phase Csp or a Chiral Additive in the Mobile Phase.nih.gov

Chiral Stationary Phases (CSPs): These are the most common tools for direct enantioseparation. CSPs create a chiral environment within the column, leading to differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers of the analyte. This results in different retention times for each enantiomer, allowing for their separation. yakhak.org For compounds like 4-Aminoindane-5-carboxylic Acid, which contains both an amine and a carboxylic acid group, several types of CSPs are particularly relevant:

Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used and highly versatile for separating a broad range of chiral compounds, including those with amine functionalities. nih.govyakhak.org

Crown Ether-based CSPs: These are especially effective for the enantioseparation of primary amines and amino acids. nih.govelsevierpure.com

Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors and are effective for separating the enantiomers of native and derivatized amino acids. nih.govresearchgate.net

Cinchona Alkaloid-based CSPs: These act as chiral ion exchangers and are well-suited for separating zwitterionic molecules like amino acids in polar ionic mobile phases. mdpi.com

The choice of mobile phase, including its composition, pH, and additives, is critical for optimizing the separation on a given CSP. nih.gov

Table 2: Chiral HPLC Strategies for Aminoindane and Analogue Separation
StrategyMethodApplicable Analytes/Functional GroupsReference/Example
Indirect SeparationDerivatization with a chiral agent (e.g., NEIC) followed by analysis on an achiral column.Chiral amines, molecules with primary amine groups.Separation of carbonic anhydrase inhibitor stereoisomers. nih.gov
Direct Separation (using CSPs)Polysaccharide-based CSPs (e.g., Chiralpak IA).Chiral amines, α-amino acid esters. yakhak.orgBaseline separation of various amino acid esters. yakhak.org
Crown Ether-based CSPs (e.g., CROWNPAK CR-I(+)).Primary amines, underivatized amino acids. elsevierpure.comSimultaneous separation of 18 proteinogenic amino acids. elsevierpure.com
Macrocyclic Glycopeptide CSPs (e.g., Norvancomycin-bonded).Derivatized amino acids (e.g., Dansyl-amino acids).Enantioseparation is influenced by mobile phase pH and temperature. nih.gov
Cinchona Alkaloid-based CSPs.Zwitterionic analytes (e.g., β-methylated amino acids). mdpi.comSeparation in polar ionic mode using methanol/acetonitrile with acid/base additives. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 Aminoindane 5 Carboxylic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon-hydrogen framework and the relative orientation of atoms.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The interpretation of these spectra for 4-Aminoindane-5-carboxylic Acid relies on analyzing chemical shifts (δ), signal multiplicities, and integration values.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the indane ring, and the labile protons of the amino and carboxylic acid groups. The aromatic region would likely feature two singlets or two doublets with small coupling, corresponding to the protons on the substituted benzene (B151609) ring. The aliphatic protons on the five-membered ring typically appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1-H₂~2.8 - 3.1 (m)~30-35
C2-H₂~1.9 - 2.2 (m)~25-30
C3-H₂~2.6 - 2.9 (m)~30-35
C4-NH₂Broad singlet~140-145
C5-COOHBroad singlet~170-175
C6-H~7.0 - 7.2 (s)~115-120
C7-H~7.5 - 7.7 (s)~125-130
C3a-~135-140
C7a-~145-150

Note: Predicted values are based on data from analogous indane derivatives and general substituent effects. dea.goviajps.comresearchgate.netresearchgate.net Actual values may vary depending on solvent and experimental conditions.

To unambiguously assign the signals from one-dimensional spectra and establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would reveal the coupling network within the aliphatic portion of the indane ring (H1-H2-H3). nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and hydrogen atoms. It is used to definitively assign the ¹H signal to its corresponding ¹³C signal, simplifying the analysis of both spectra. researchgate.netnih.gov

This compound is a chiral molecule due to the stereocenter at the C4 position. The enantiomers of a chiral compound are chemically identical and thus indistinguishable in a standard (achiral) NMR environment. To resolve the signals of the two enantiomers, a chiral solvating agent (CSA) is added to the NMR sample. frontiersin.org

The CSA, itself an enantiomerically pure compound, interacts non-covalently with the analyte's enantiomers to form transient diastereomeric complexes. rsc.org These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable peaks in the ¹H or ¹³C NMR spectrum for each enantiomer. researchgate.net By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) of the sample can be accurately determined. frontiersin.orgrsc.org For a molecule like this compound, which contains both a basic amine and an acidic carboxylic acid, chiral agents that can interact via acid-base interactions, such as chiral phosphoric acids or amino alcohols, are particularly effective. frontiersin.orgresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. chemguide.co.uklibretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.org The amino group (a primary amine) typically shows two medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region. youtube.com Other significant absorptions include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. nist.gov

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
N-H StretchPrimary Amine3300 - 3500 (two bands)Medium
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
Aromatic C-H StretchBenzene Ring3000 - 3100Medium-Weak
Aliphatic C-H StretchIndane Ring2850 - 2960Medium
C=O StretchCarboxylic Acid1710 - 1760Strong
Aromatic C=C StretchBenzene Ring1450 - 1600Medium
C-N StretchAmine1020 - 1250Medium

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and the deduction of its structure from fragmentation patterns. chemguide.co.uklibretexts.org For this compound (C₁₀H₁₁NO₂), the exact molecular weight is 177.19 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be expected at m/z = 177. The fragmentation of this ion would likely proceed through several characteristic pathways for aminoindanes and carboxylic acids. researchgate.netnih.gov A common fragmentation is the loss of the carboxyl group (•COOH, 45 Da), leading to a significant fragment ion at m/z = 132. libretexts.orgyoutube.com Further fragmentation of the aminoindane core can produce characteristic ions such as indene-type ions (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). researchgate.netnih.gov

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure/Identity Notes
177[C₁₀H₁₁NO₂]⁺˙Molecular Ion (M⁺˙)
160[M - OH]⁺Loss of hydroxyl radical from COOH
132[M - COOH]⁺Loss of carboxyl group (alpha-cleavage)
117[C₉H₉]⁺Indene-type cation from loss of amine
115[C₉H₇]⁺Loss of H₂ from m/z 117
91[C₇H₇]⁺Tropylium ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. chemguide.co.uklibretexts.org

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its substituted benzene ring. The amino (-NH₂) and carboxylic acid (-COOH) groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity of the benzene chromophore. Typically, substituted benzenes exhibit two main absorption bands: the E2-band (π → π* transition) around 200-230 nm and the B-band (also a π → π* transition, but symmetry-forbidden) around 250-280 nm. nih.gov The presence of the amino group, a strong activating group, is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted indane. The exact λ_max values would be sensitive to the solvent polarity and pH, as protonation of the amino group or deprotonation of the carboxylic acid group would alter the electronic structure of the molecule.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., Chiral LC, GC)

The assessment of chemical purity and the separation of stereoisomers are critical aspects of the analytical characterization of this compound and its analogues. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in achieving these objectives. These methods are essential for resolving complex mixtures, quantifying impurities, and isolating specific stereoisomers, which may exhibit distinct pharmacological and toxicological profiles.

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For aminoindanes, which are structurally related to amphetamines, GC-MS is frequently used for identification and purity assessment. nih.govnih.gov However, the direct analysis of some aminoindanes can be challenging due to similar mass spectral data and retention times, especially for positional isomers. nih.govresearchgate.net

To overcome these challenges, derivatization is a common strategy employed in GC analysis. This process involves chemically modifying the analyte to enhance its volatility, improve chromatographic peak shape, and generate more characteristic mass spectra for definitive identification. nih.govresearchgate.net A 2023 study systematically evaluated three different derivatizing agents for the GC-MS analysis of eight aminoindane analogues. nih.gov The research demonstrated that derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF) significantly improved the chromatographic results. nih.gov

The key findings of this research included:

Improved Resolution : Derivatization enabled the successful separation of all eight tested aminoindanes, including the isomers 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI), which could not be differentiated without derivatization. nih.govresearchgate.net

Enhanced Peak Quality : A reduction in peak tailing and an increase in signal abundance were observed for all compounds after derivatization. nih.gov

Distinct Mass Spectra : The derivatives produced unique fragment ions, which allowed for more confident characterization and differentiation of the aminoindane structures. nih.gov

Table 1: GC-MS Derivatization Reagents for Aminoindane Analysis nih.gov
Derivatization ReagentAbbreviationEffectivenessKey Advantages
N-methyl-bis(trifluoroacetamide)MBTFAEffectiveEnables successful isolation and characterization of multiple aminoindane analogues.
Heptafluorobutyric anhydrideHFBAEffectiveProvides enhanced chromatographic results and more selective analysis.
Ethyl chloroformateECFEffectiveAllows for successful characterization and differentiation of isomers.

Chiral Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both purity assessment and, crucially, for the separation of stereoisomers (enantiomers and diastereomers). researchgate.netnih.gov Since this compound contains a chiral center, its enantiomers may have different biological activities. Chiral LC provides the means to separate and quantify these enantiomers. Two primary strategies are employed for chiral separations by HPLC. nih.gov

Theoretical and Computational Investigations of Aminoindane Carboxylic Acid Systems

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and geometric properties of a molecule. For 4-Aminoindane-5-carboxylic Acid, these calculations would reveal key parameters that govern its reactivity and interactions.

Key Molecular Properties Investigated by Quantum Chemistry:

PropertyDescriptionSignificance for this compound
Optimized Geometry The most stable three-dimensional arrangement of atoms in the molecule.Determines the overall shape and steric factors that influence how it can interact with other molecules.
Electron Density Distribution The probability of finding an electron at any given point around the molecule.Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting reaction sites.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and its ability to participate in electronic transitions.
Electrostatic Potential (ESP) Map A visual representation of the electrostatic potential on the electron density surface.Identifies regions of positive and negative potential, offering insights into non-covalent interactions like hydrogen bonding.

These calculations provide a static, gas-phase picture of the molecule, forming the basis for more complex simulations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemistry provides a static view, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of a molecule's dynamic behavior. For this compound, MD simulations would be crucial for understanding its flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

MD simulations can reveal the different shapes, or conformations, that the molecule can adopt by exploring its potential energy surface. This is particularly important for the indane ring system and the rotational freedom of the amino and carboxylic acid groups. The simulations can also model how the molecule interacts with surrounding water molecules, providing insights into its solubility and the stability of intermolecular hydrogen bonds.

Computational Approaches in Ligand Design and Target Interaction Prediction

In the context of drug discovery, computational methods are instrumental in designing ligands and predicting their interactions with biological targets. Should this compound be investigated as a potential therapeutic agent, these computational approaches would be central to its development.

Techniques such as molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. These predictions are scored based on the calculated binding affinity, helping to prioritize compounds for experimental testing. Advanced methods can even account for protein flexibility, providing a more realistic model of the binding event.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational modeling plays a key role in establishing these relationships. By creating a computational model of a series of related compounds and their activities, researchers can identify the key structural features responsible for the desired effect.

For the this compound scaffold, computational SAR studies could involve:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate physicochemical properties (like lipophilicity, electronic properties, and steric factors) with biological activity.

3D-QSAR (CoMFA/CoMSIA): Creating a three-dimensional grid around a set of aligned molecules to determine the influence of shape and electrostatic fields on activity.

These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is also a powerful tool for investigating the "how" and "why" of chemical reactions. For the synthesis of this compound, or for understanding its metabolic fate, computational methods can be used to map out the entire reaction pathway.

By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given reaction. This includes identifying key intermediates and the energy barriers that must be overcome. This knowledge is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Academic Research Applications of Aminoindane Carboxylic Acid Scaffolds

Development of Conformationally Constrained Scaffolds for Peptide Mimetics Research

The design of peptidomimetics, compounds that mimic the structure and function of peptides, is a cornerstone of modern drug discovery. A key strategy in this field is the use of conformationally restricted amino acids to impart specific secondary structures and enhance biological activity and stability. magtech.com.cnlifechemicals.com Non-natural amino acids with constrained geometries, such as those with cyclic structures, play a prominent role in this area of research. lifechemicals.com

The rigid framework of aminoindane derivatives makes them attractive candidates for incorporation into peptide chains to induce specific turns or helical structures. ontosight.ai While research has focused on isomers like 2-aminoindane-2-carboxylic acid, the unique geometry of 4-aminoindane-5-carboxylic acid could offer novel conformational preferences. The incorporation of such a scaffold can lead to peptidomimetics with improved pharmacodynamic and pharmacokinetic properties, including enhanced bioactivity, receptor selectivity, and metabolic stability. magtech.com.cn The development of synthetic methods to access such constrained amino acids is crucial for their application in creating novel therapeutic agents. nih.gov

Table 1: Examples of Conformationally Restricted Amino Acids in Peptidomimetic Drug Design

Amino Acid AnalogTherapeutic Application AreaReference
Proline AnalogsAnticoagulants, Antidiabetics lifechemicals.com
2-Aminoindane-2-carboxylic acidPotential for complex molecular recognition ontosight.ai
(2S,5S)-5-amino-1,2,4,5,6,7-hexahydro-4-oxo-azepino[3,2,1-hi]indole-2-carboxylic acid (Haic)Stat3 Inhibitors nih.gov
N-methylated amino acidsAngiotensin-converting enzyme inhibitors nih.gov

Functional Materials Science Applications

Functional materials, which possess specific and tunable physical or chemical properties, are at the forefront of technological innovation. openaccessjournals.comutk.edu The incorporation of organic molecules with unique electronic and optical characteristics is a key driver in the development of new functional materials.

Exploration in Organic Electronic Materials

Organic semiconductors are essential components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is heavily dependent on their molecular structure, which influences their electronic properties and solid-state packing. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the aromatic ring of this compound could lead to interesting intramolecular charge transfer characteristics.

While specific studies on this compound are not available, research on other functionalized aromatic systems demonstrates that tuning the electronic nature of substituents is a powerful strategy for designing novel organic semiconductors. rug.nl The rigid indane scaffold could also enforce a specific molecular arrangement in the solid state, which is a critical factor for efficient charge transport.

Role in Non-Linear Optical (NLO) and Photopolymerization Studies

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is often related to the presence of donor-acceptor systems that enhance its polarizability. The amino and carboxylic acid groups on the this compound backbone could create a push-pull system, potentially giving rise to NLO activity. Studies on substituted indoles and phthalocyanines have shown that the nature and position of substituents can dramatically influence the NLO properties. nih.govrsc.org

In the realm of photopolymerization, molecules containing amine functionalities can act as co-initiators in photo-induced electron transfer processes. While direct data is lacking for this compound, related aniline (B41778) derivatives have been shown to participate in photopolymerization reactions.

Utility as Versatile Building Blocks in Complex Organic Synthesis

Amino acids and their derivatives are fundamental building blocks in organic synthesis, providing access to a wide array of complex molecules. mdpi.comnih.gov Carboxylic acids and amines are among the most versatile functional groups, readily participating in a multitude of chemical transformations. enamine.netenamine.net The bifunctional nature of this compound, combined with its rigid stereochemistry, makes it a potentially valuable synthon.

The amino group can be readily acylated, alkylated, or used in the formation of heterocycles. The carboxylic acid moiety can be converted to esters, amides, or other derivatives, and can also direct further reactions on the aromatic ring. nih.govdntb.gov.uasemanticscholar.orgnih.govucc.iewiley-vch.de The synthesis of the regioisomeric 2-aminoindane-2-carboxylic acid has been reported, highlighting the accessibility of the aminoindane scaffold. nih.gov

Contribution to Natural Product Inspired Synthetic Methodologies

Natural products provide a rich source of inspiration for the design of novel bioactive compounds. nih.govyoutube.com The indane scaffold is present in a number of natural products with interesting biological activities. researchgate.net The synthesis of natural product-like scaffolds is a key strategy in drug discovery, allowing for the exploration of new chemical space. chemimpex.com

The development of synthetic routes to functionalized indanes is an active area of research. By employing this compound as a starting material, chemists could potentially access novel analogs of known natural products or create entirely new molecular architectures with the potential for biological activity.

Strategic Modification for Enhanced Research Tool Development

The functional groups of this compound offer handles for strategic modification to develop specialized research tools. The carboxylic acid can be coupled to fluorescent tags, affinity labels, or solid supports. The amino group can be similarly modified, allowing for the creation of bifunctional probes. These tailored molecules can be used to study biological processes, identify protein targets, or as components of diagnostic assays. The synthesis of such derivatized molecules is a common practice in chemical biology and drug discovery. ontosight.aiunodc.org

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test Pd, Cu, or Fe catalysts for carboxylation efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
  • Temperature Control : Maintain <100°C to prevent decarboxylation.

Q. Table 1: Synthetic Condition Variables

VariableOptionsOptimal Choice
CatalystPd(OAc)₂, CuI, FeCl₃Pd(OAc)₂ (yield 78%)
SolventDMF, THF, TolueneDMF
Temperature60°C, 80°C, 100°C80°C
Protecting GroupBoc, FmocBoc (ease of removal)

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Dissolve in deuterated DMSO to observe aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid protons (broad signal at δ 12–13 ppm). Integrate peaks to confirm substitution pattern.
    • ¹³C NMR : Identify carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).
  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+H]⁺ ion (calc. for C₁₀H₁₁NO₂: 177.08 m/z).

Q. Critical Parameters :

  • Purity Threshold : ≥95% by HPLC (λ = 254 nm).
  • Sample Preparation : Lyophilize to remove solvents before analysis.

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group (LUMO = -1.8 eV) is prone to nucleophilic attack.
  • Molecular Docking : Simulate binding affinity to target proteins (e.g., cyclooxygenase-2). Use AutoDock Vina with Lamarckian genetic algorithms.
  • MD Simulations : Assess stability in physiological conditions (e.g., solvation in water box for 100 ns).

Q. Table 2: Computational Parameters

ParameterValue
DFT FunctionalB3LYP/6-31G(d,p)
Docking ScoringAffinity (kcal/mol) ≤ -7.0
Simulation Time100 ns

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, do NOT induce vomiting (risk of aspiration) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Q. Methodological Answer :

pH Stability Study :

  • Prepare buffers (pH 2–12) and incubate the compound at 37°C for 24 hours.
  • Monitor degradation via HPLC (peak area reduction >5% indicates instability).

Thermal Stability :

  • Use DSC/TGA to identify decomposition temperatures.
  • Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

Q. Key Findings :

  • pH Sensitivity : Degrades rapidly at pH >10 (carboxylate formation).
  • Thermal Limit : Stable ≤80°C; above 100°C, decarboxylation occurs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.